molecular formula C11H8NaO3 B078332 Sodium 3-hydroxy-2-naphthoate CAS No. 14206-62-3

Sodium 3-hydroxy-2-naphthoate

Cat. No.: B078332
CAS No.: 14206-62-3
M. Wt: 211.17 g/mol
InChI Key: QHBWFMCAOZZWRK-UHFFFAOYSA-N
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Description

Sodium 3-hydroxy-2-naphthoate is an organic compound with the molecular formula C11H7NaO3. It is a sodium salt derivative of 3-hydroxy-2-naphthoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used in the synthesis of dyes, pigments, and other chemical intermediates.

Mechanism of Action

Target of Action

Sodium 3-hydroxy-2-naphthoate, also known as 2-Hydroxy-3-naphthoic Acid Sodium Salt, is a compound that primarily targets the carboxylation reaction of sodium 2-naphthoxide . This reaction is a key step in the synthesis of aromatic hydroxy acids, which are used in the production of various important chemicals .

Mode of Action

The compound interacts with its target through an electrophilic attack on the naphthalene ring . The carbon of the CO2 moiety performs this attack, leading to the formation of sodium 2-hydroxy-1-naphthoate . This compound is then formed by a 1,3-rearrangement of the CO2Na group .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Kolbe–Schmitt reaction . This reaction involves the carboxylation of 2-naphthol, leading to the formation of aromatic hydroxy acids . These acids are precursors to many anilides, which are reactive toward diazonium salts to give deeply colored azo compounds .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and dissolution rate.

Result of Action

The action of this compound results in the formation of aromatic hydroxy acids . These acids are precursors to a variety of compounds, including azo dyes and pigments . In addition, the compound has been shown to reduce Angiotensin II-induced vascular remodeling and hypertension .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Kolbe–Schmitt reaction, which the compound targets, is typically carried out at temperatures between 220 and 260℃ . Therefore, the efficacy and stability of the compound may be affected by temperature and other conditions in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-hydroxy-2-naphthoate is typically synthesized through the Kolbe-Schmitt reaction. This involves the carboxylation of sodium 2-naphthoxide with carbon dioxide under high pressure and temperature conditions. The reaction is carried out at temperatures ranging from 220°C to 260°C .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized reactors that can maintain the required high-pressure and high-temperature conditions. The process also includes steps to purify the product and remove any unreacted starting materials or byproducts .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 3-hydroxy-2-naphthoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain industrial applications. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Properties

CAS No.

14206-62-3

Molecular Formula

C11H8NaO3

Molecular Weight

211.17 g/mol

IUPAC Name

sodium;3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C11H8O3.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6,12H,(H,13,14);

InChI Key

QHBWFMCAOZZWRK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+]

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.[Na]

85750-03-4
14206-62-3

Pictograms

Irritant

Related CAS

85750-03-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-hydroxy-2-naphthoate
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Sodium 3-hydroxy-2-naphthoate

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